N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine
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Overview
Description
N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and have garnered significant interest in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the acylation of pyridin-2-amine with an appropriate acyl chloride, followed by cyclization with phosphorus pentasulfide (P2S5) in anhydrous toluene . The resulting carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to form the desired thiazolo[5,4-b]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium ferricyanide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions, such as nitration, bromination, and acylation, are common.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nitrating agents, bromine, and acyl chlorides under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically introduces a nitro group at the 5-position of the thiazole ring .
Scientific Research Applications
N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the kinase domain of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to varied biological activities.
Thiazolo[5,4-d]pyrimidines: Another class of heterocyclic compounds with similar pharmacological properties.
Uniqueness
N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H17N3S |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N-butan-2-yl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C10H17N3S/c1-3-7(2)12-10-13-8-5-4-6-11-9(8)14-10/h7,11H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
UBRPBVGJAMPMLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC2=C(S1)NCCC2 |
Origin of Product |
United States |
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